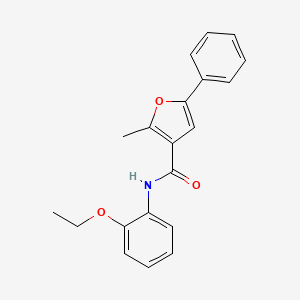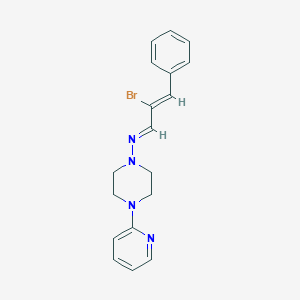![molecular formula C11H13N3O4S2 B5565625 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)
4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfamethoxazole is a compound with the empirical formula C10H11N3O3S and a molecular weight of 253.28 . It’s a type of sulfonamide, which is a group of drugs used to treat bacterial infections .
Molecular Structure Analysis
The molecular structure of Sulfamethoxazole consists of a sulfonamide group attached to a benzene ring, which is further connected to an isoxazole ring . The exact structure of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” might be different, but likely has some similarities due to the presence of similar functional groups.Chemical Reactions Analysis
The chemical reactions involving Sulfamethoxazole are complex and depend on the specific conditions and reactants present . Without more specific information, it’s difficult to provide an analysis of the chemical reactions of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide”.Physical And Chemical Properties Analysis
Sulfamethoxazole has a molecular weight of 253.28 and its empirical formula is C10H11N3O3S . The physical and chemical properties of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” could be different due to the differences in their molecular structures.科学的研究の応用
Synthesis and Molecular Structure
Research has explored the synthesis and molecular structure of compounds related to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, highlighting their antimicrobial activity. A study by Ghorab et al. (2017) describes the synthesis of a series of sulfonamide derivatives displaying significant antibacterial and antifungal activities. These compounds were synthesized from a starting material similar in structure to the compound of interest and showed potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study suggests the potential of these sulfonamide derivatives in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Biological Activities and Applications
Further research into sulfonamide derivatives, similar to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, has revealed a variety of biological activities. For instance, the study by Fahim and Shalaby (2019) synthesized benzenesulfonamide derivatives and evaluated their antitumor activity, showing promising results against specific cell lines. This highlights the potential application of such compounds in cancer research and therapy (Fahim & Shalaby, 2019).
Chemical Reactivity and Transformations
Research has also focused on the chemical reactivity and transformations of compounds structurally related to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide. For example, the work by Kropp et al. (1996) discusses the biotransformation of dimethylbenzothiophenes by Pseudomonas strains, providing insights into the microbial degradation of sulfur heterocycles in petroleum. This research could have implications for environmental science and bioremediation efforts (Kropp, Saftić, Andersson, & Fedorak, 1996).
作用機序
Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, a form of folic acid that bacteria need to survive . The mechanism of action of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” could be similar, but without more information, this is just a speculation.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-7-4-10(13-18-7)12-11(15)9-5-8(6-19-9)20(16,17)14(2)3/h4-6H,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVMACFZSQVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)


![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)




![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)




